RXRα Binding Affinity: RXR Antagonist 2 Versus RXR Modulator LG101506
RXR antagonist 2 (compound 6b) demonstrates RXRα binding with a Ki of 3 nM in competitive binding assays using [³H]9-cis retinoic acid [1]. The compound also exhibits overall RXR binding with Ki of 0.391 μM and Kd of 0.281 μM . In comparison, the RXR modulator LG101506 displays RXRα Ki values of 2.7–3 nM under similar competitive binding conditions . The two compounds exhibit comparable nanomolar binding potency to RXRα; however, the key differentiation lies not in absolute Ki values but in functional mechanism—RXR antagonist 2 is a pure antagonist at the RXR site of heterodimers, whereas LG101506 is a selective RXR modulator with context-dependent agonist/antagonist properties that differs mechanistically .
| Evidence Dimension | RXRα binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM (RXRα, competitive binding with [³H]9-cis retinoic acid); overall RXR Ki = 0.391 μM, Kd = 0.281 μM |
| Comparator Or Baseline | LG101506: Ki = 2.7–3 nM for RXRα |
| Quantified Difference | Comparable binding potency (difference ≤0.3 nM); functional mechanism differs (antagonist vs. modulator) |
| Conditions | Competitive binding assay using [³H]9-cis retinoic acid as radioligand; RXRα ligand-binding domain |
Why This Matters
Researchers seeking pure RXR antagonism rather than mixed modulator activity must select RXR antagonist 2 despite comparable binding affinity to LG101506.
- [1] Watanabe M, et al. Retinoid X Receptor Antagonists. International Journal of Molecular Sciences. 2018;19(8):2354. View Source
